(1-Bromopropan-2-yl)cyclopentane

Catalog No.
S3031892
CAS No.
82926-72-5
M.F
C8H15Br
M. Wt
191.112
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Bromopropan-2-yl)cyclopentane

CAS Number

82926-72-5

Product Name

(1-Bromopropan-2-yl)cyclopentane

IUPAC Name

1-bromopropan-2-ylcyclopentane

Molecular Formula

C8H15Br

Molecular Weight

191.112

InChI

InChI=1S/C8H15Br/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-6H2,1H3

InChI Key

KTSMVLMPHIFNMS-UHFFFAOYSA-N

SMILES

CC(CBr)C1CCCC1

Solubility

not available
  • Synthetic Precursor

    The presence of a bromine (Br) atom makes (1-Bromopropan-2-yl)cyclopentane a potential precursor for various organic compounds. Bromine can be readily substituted with other functional groups through nucleophilic substitution reactions, a fundamental process in organic synthesis . Depending on the reaction conditions, the bromine could be replaced with a hydroxyl group (OH), amine (NH2), or other functionalities, allowing researchers to create new molecules with different properties.

  • Organic Building Block

    The cyclopentane ring and the branched three-carbon chain (propan-2-yl) provide a unique carbon skeleton that can be incorporated into more complex molecules. Researchers might utilize (1-Bromopropan-2-yl)cyclopentane as a building block in the synthesis of pharmaceuticals, materials, or other functional organic compounds.

(1-Bromopropan-2-yl)cyclopentane, with the chemical formula C8H15BrC_8H_{15}Br and CAS number 13030569, is an organic compound characterized by a cyclopentane ring attached to a bromopropyl group. This compound features a bromine atom at the first position of a propyl chain, which is further branched at the second carbon. The molecular weight of (1-Bromopropan-2-yl)cyclopentane is approximately 191.11 g/mol. Its structure can be represented as follows:

The compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine atom, which can participate in various

There is no documented information regarding the mechanism of action of (1-Bromopropan-2-yl)cyclopentane in biological systems.

  • Potential irritant: Similar to other alkyl bromides, (1-Bromopropan-2-yl)cyclopentane could be an irritant to the skin, eyes, and respiratory system.
  • Suspected carcinogen: Organic bromides can be suspected carcinogens.
Typical for alkyl halides:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
  • Elimination Reactions: Under strong bases, this compound can undergo elimination reactions to form alkenes.
  • Radical Reactions: The bromine atom can participate in radical substitution reactions, making it useful in polymerization processes.

These reactions are essential for synthesizing more complex organic molecules and modifying existing compounds.

While specific biological activity data for (1-Bromopropan-2-yl)cyclopentane is limited, compounds containing bromine are often studied for their pharmacological properties. Brominated compounds can exhibit antimicrobial, antifungal, and anticancer activities. The presence of the cyclopentane ring may also influence biological interactions due to its conformational flexibility and steric effects.

(1-Bromopropan-2-yl)cyclopentane can be synthesized through various methods:

  • Halogenation of Cyclopentane Derivatives: Starting from cyclopentane or its derivatives, bromination can be achieved using bromine in the presence of light or heat.
  • Alkylation Reactions: Cyclopentanol can be converted to (1-Bromopropan-2-yl)cyclopentane by reacting with phosphorus tribromide or thionyl chloride followed by reaction with propylene oxide.
  • Grignard Reactions: The Grignard reagent derived from cyclopentyl magnesium bromide can react with 2-bromopropanol to yield (1-Bromopropan-2-yl)cyclopentane.

Each synthesis route offers different yields and purity levels depending on the conditions used.

(1-Bromopropan-2-yl)cyclopentane has potential applications in:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.
  • Material Science: This compound could be utilized in developing new materials or polymers through radical polymerization techniques.

Several compounds share structural similarities with (1-Bromopropan-2-yl)cyclopentane. Here are some notable examples:

Compound NameCAS NumberStructure Type
(Bromomethyl)cyclopentane3814-30-0Brominated cycloalkane
1-Bromobutane109-65-9Linear brominated alkane
1-Bromohexane111-85-3Linear brominated alkane
(1-Bromobutan-2-yl)cyclohexane1548115-86-1Brominated cycloalkane

These compounds exhibit unique properties based on their structure and functional groups. For instance, while (Bromomethyl)cyclopentane contains a similar cyclic structure, it differs in having a methylene bridge instead of a propyl group, which may influence its reactivity and biological activity.

XLogP3

4

Dates

Modify: 2024-04-15

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